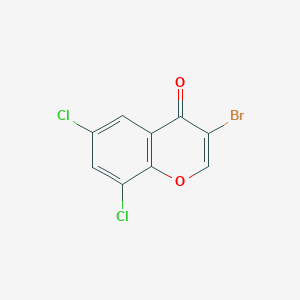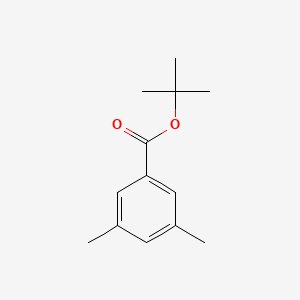![molecular formula C13H9ClF3N B6333217 2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine CAS No. 1021580-60-8](/img/structure/B6333217.png)
2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
Vue d'ensemble
Description
2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine (CFTBA) is a novel small molecule that has been gaining attention in the scientific community for its potential applications in research and development. CFTBA has been studied for its ability to act as an inhibitor of enzymes, as an agonist of G-protein coupled receptors, and as a ligand for protein-protein interactions. It has also been shown to have potential applications in drug discovery and development.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
A key application of derivatives similar to 2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine is in catalysis, specifically in the dehydrative condensation between carboxylic acids and amines. The ortho-substituent on related compounds, such as 2,4-bis(trifluoromethyl)phenylboronic acid, has been shown to play a crucial role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation process for α-dipeptide synthesis (Ke Wang, Yanhui Lu, & K. Ishihara, 2018). This illustrates the compound's utility in facilitating complex organic reactions.
Material Science
The compound's derivatives have also been utilized in the development of novel materials. For example, new fluorinated polyimides synthesized from a diamine derived from 2-chloro-5-nitrobenzotrifluoride exhibit outstanding solubility, low moisture absorption, and low dielectric constants, making them suitable for electronic applications (C. Chung & S. Hsiao, 2008). These materials can afford transparent, flexible, and strong films, highlighting the compound's potential in enhancing the performance and processing of polymeric materials.
Chemical Synthesis
The synthesis of 1-substituted 2-(trifluoromethyl)indoles via a palladium-catalyzed double amination reaction of 2-chloro-1-(2-halophenyl)-3,3,3-trifluoroprop-1-enes with primary amines represents another application. This methodology demonstrates the compound's role in forming C-N bonds in a single pot, showcasing its utility in constructing heterocyclic compounds with potential pharmaceutical relevance (Shuxiang Dong et al., 2010).
Advanced Polymer Development
Further, its derivatives are key in developing organosoluble, low-colored fluorinated polyimides with excellent thermal stability, low water uptake, and specific optical properties. These characteristics are critical for applications in aerospace, electronics, and coatings, where material performance under extreme conditions is required (C. Chung, Tuan-Wen Tzu, & S. Hsiao, 2006).
Propriétés
IUPAC Name |
3-chloro-4-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-12-7-10(18)5-6-11(12)8-1-3-9(4-2-8)13(15,16)17/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYKSGNVEGGSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)





![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)

![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)
![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)




